molecular formula C25H19F2N5O2 B1192263 (5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

Cat. No.: B1192263
M. Wt: 459.4 g/mol
InChI Key: VKQBTIMLSDGNLG-QHCPKHFHSA-N
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Description

BAY-899 is a potent and selective antagonist of the human luteinizing hormone receptor (hLH-R). This compound is known for its ability to reduce sex hormone levels in vivo. BAY-899 is a valuable tool compound for studying hLH-R signaling and interfering with the production of sex hormones .

Chemical Reactions Analysis

Types of Reactions

BAY-899 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving BAY-899 include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

BAY-899 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study hLH-R signaling in vitro.

    Biology: Employed in research to understand the regulation of sex hormone production.

    Medicine: Investigated for its potential in treating sex hormone-dependent cancers and diseases such as polycystic ovary syndrome, uterine fibroids, and endometriosis.

    Industry: Utilized in the development of new pharmaceuticals targeting hLH-R

Mechanism of Action

BAY-899 exerts its effects by selectively antagonizing the human luteinizing hormone receptor (hLH-R). This receptor is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs) and is activated by luteinizing hormone (hLH). BAY-899 binds to a putative rhodopsin-like binding cavity within the 7-transmembrane region of the hLH-receptor, thereby reducing sex hormone levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY-899

BAY-899 is unique due to its improved in vitro profile and proven efficacy in vivo compared to other similar compounds. Its selective antagonism of the hLH-R and ability to reduce sex hormone levels make it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C25H19F2N5O2

Molecular Weight

459.4 g/mol

IUPAC Name

(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

InChI

InChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m0/s1

InChI Key

VKQBTIMLSDGNLG-QHCPKHFHSA-N

Isomeric SMILES

C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F

SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F

Canonical SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-899 ;  BAY899;  BAY 899; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

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